molecular formula C17H13ClN4O3S2 B2674872 5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 952997-49-8

5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2674872
CAS RN: 952997-49-8
M. Wt: 420.89
InChI Key: ZOVSODSJMQUYHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been reported in the literature. A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. Such endeavors have led to the creation of pyran, pyridine, pyridazine derivatives, and other heterocyclic compounds showing significant antibacterial activity against various pathogens (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated the antimicrobial and antitumor potential of compounds incorporating sulfonamido groups. These compounds have been tested against a variety of bacterial strains, showing high levels of activity. Additionally, some compounds have demonstrated promising antitumor activity against human tumor cell lines, such as liver, colon, and lung cancer cells, highlighting their potential as antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antiviral Applications

Research into the antiviral applications of sulfonamide-containing compounds has also been conducted, with some derivatives synthesized from the base compound showing activity against viruses such as the tobacco mosaic virus. This suggests the potential for developing antiviral agents based on modifications of the 5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide structure (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Ocular Hypotensive Activity

Compounds structurally related to 5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide have been evaluated for their ocular hypotensive activity, potentially offering new treatments for conditions like glaucoma. The modifications of the sulfonamide structure have been aimed at optimizing inhibitory potency against carbonic anhydrase and enhancing water solubility for better topical application (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).

properties

IUPAC Name

5-chloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S2/c1-25-16-7-6-15-19-13(10-22(15)20-16)11-3-2-4-12(9-11)21-27(23,24)17-8-5-14(18)26-17/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVSODSJMQUYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

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